molecular formula C8H6N4O4S2 B078182 5-uracilyl disulfide CAS No. 10320-87-3

5-uracilyl disulfide

Cat. No.: B078182
CAS No.: 10320-87-3
M. Wt: 286.3 g/mol
InChI Key: QJVBBTQJGKITKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: 5-Mercaptouracil.

    Substitution: Various substituted uracil derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Uracilyl disulfide is recognized for its potential as a targeted covalent inhibitor.

  • Targeted Covalent Inhibition : The compound can form irreversible bonds with nucleophilic amino acid residues in proteins, which alters their biological functions. This mechanism is crucial in developing drugs that specifically target disease-related proteins, particularly in cancer therapy. The ability to modify protein activity through covalent interactions has led to the design of selective inhibitors that can overcome challenges associated with traditional reversible inhibitors .
  • Case Study : One notable study demonstrated the use of this compound in the development of covalent ligands targeting cysteine residues in proteins. These ligands showed promise in selectively inhibiting specific pathways involved in tumor growth, highlighting the compound's role in advancing cancer therapeutics .

Radiochemistry

In the field of radiochemistry, this compound has been studied for its behavior under radiation exposure.

  • Radiation-Induced Reactions : Research indicates that this compound can undergo one-electron reduction when exposed to hydrated electrons generated during radiation processes. This reaction leads to the formation of sulfur-centered radicals, which are significant for understanding radiation chemistry and its implications for biological systems .
  • Applications in Radiation Studies : The ability of this compound to form long-lived radical species upon radiation exposure makes it a valuable tool for studying radical mechanisms and the effects of radiation on biological molecules . Such studies contribute to insights into DNA damage and repair mechanisms, which are critical for cancer research and radiotherapy applications.

Biochemical Studies

The biochemical applications of this compound extend into various experimental setups.

  • Radical Formation Studies : The compound is utilized to explore radical formation processes in aqueous solutions. Its ability to generate thiyl radicals upon photolysis has been leveraged in experiments investigating the dynamics of radical reactions within biological systems .
  • Implications for Biological Systems : Understanding how this compound interacts with biological molecules can provide insights into cellular processes affected by oxidative stress and radical species. This knowledge is essential for developing antioxidants or therapies aimed at mitigating oxidative damage in cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryTargeted covalent inhibitors for cancer therapySelective inhibition of tumor growth pathways
RadiochemistryStudy of radiation-induced reactions and radical formationFormation of sulfur-centered radicals under radiation exposure
Biochemical StudiesInvestigation of radical dynamics and interactions with biological moleculesInsights into oxidative stress and potential therapeutic targets

Mechanism of Action

The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.

Comparison with Similar Compounds

    5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.

    5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.

    5-Iodouracil: An iodinated derivative used in nucleic acid research.

Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.

Properties

CAS No.

10320-87-3

Molecular Formula

C8H6N4O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI Key

QJVBBTQJGKITKK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Canonical SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Key on ui other cas no.

10320-87-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.